molecular formula C11H15N3 B070374 1H-Benzimidazol-5-amine,4-butyl-(9CI) CAS No. 177843-34-4

1H-Benzimidazol-5-amine,4-butyl-(9CI)

Cat. No.: B070374
CAS No.: 177843-34-4
M. Wt: 189.26 g/mol
InChI Key: RWQBHZWUZIYGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-5-amine,4-butyl-(9CI) is a chemical compound built on the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. This specific derivative features a butyl substituent, a modification known to influence the compound's physicochemical properties and biological activity. Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential, including as antimicrobial and anticancer agents . The structure-activity relationship (SAR) studies indicate that substitutions at different positions on the benzimidazole core, particularly with alkyl chains like butyl groups, are crucial for enhancing chemotherapeutic activity and optimizing properties like bioavailability . The primary research value of 1H-Benzimidazol-5-amine,4-butyl-(9CI) lies in its application as a key intermediate or building block in the synthesis of more complex molecules for biological evaluation. Researchers utilize such compounds to develop novel therapeutic agents targeting a range of diseases. Its mechanism of action in biological systems is likely multi-faceted and target-dependent. Molecular docking studies of analogous N-substituted benzimidazole compounds suggest potential mechanisms such as the inhibition of critical microbial enzymes like arginase, or interaction with eukaryotic targets including dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6) . Inhibition of these pathways can lead to potent antimicrobial and anticancer effects, making this compound a valuable tool for probing these biological mechanisms. Applications: • Medicinal Chemistry Research: Serves as a core scaffold for the design and synthesis of new chemical entities with potential antibacterial, antifungal, and antiparasitic activities . • Anticancer Drug Discovery: Investigated for its cytotoxicity against various cancer cell lines, with studies on similar compounds showing promising half-maximal inhibitory concentration (IC50) values . • Biochemical Profiling: Used in in silico and in vitro studies to understand drug-receptor interactions, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and to identify potential therapeutic targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-butyl-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-4-8-9(12)5-6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBHZWUZIYGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC2=C1N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For 1H-Benzimidazol-5-amine,4-butyl-(9CI), this involves reacting 4-butyl-o-phenylenediamine with formic acid or its equivalents under reflux conditions. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the heterocyclic ring.

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: Hydrochloric acid (10–15% v/v)

  • Solvent: Ethanol or aqueous ethanol (70–80% v/v)

  • Yield: 60–75%

Alternative Carbonyl Sources

While formic acid is standard, aldehydes (e.g., butyraldehyde) may substitute to introduce alkyl chains. For instance, butyraldehyde reacts with 5-amino-o-phenylenediamine in the presence of oxidative agents (e.g., Na2S2O5) to yield the target compound.

Optimized Parameters:

ParameterValue
Molar Ratio (Diamine:Aldehyde)1:1.2
Reaction Time8–12 hours
Oxidizing AgentNa2S2O5 (0.5 equiv)
Yield68%

Acid/Base-Mediated Cyclization

Acidic Conditions

Cyclization under acidic conditions enhances ring closure efficiency. A mixture of 4-butyl-o-phenylenediamine and triethyl orthoformate in glacial acetic acid, heated to 100°C for 6 hours, produces the benzimidazole core with 72% yield.

Key Advantages:

  • Accelerates intramolecular dehydration.

  • Minimizes side reactions (e.g., oligomerization).

Basic Conditions

Base-mediated methods employ NaOH or K2CO3 to deprotonate intermediates, facilitating nucleophilic cyclization. For example, using K2CO3 in DMF at 90°C for 5 hours achieves a 65% yield but requires stringent moisture control.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >95% purity.

Crystallization Data:

Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water (3:1)95.2Needles
Acetonitrile91.8Prisms

Analytical Validation

  • HPLC: Retention time = 4.2 min (C18 column, 70:30 H2O:MeCN).

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H), 5.12 (s, 2H, NH2), 2.58 (t, J = 7.6 Hz, 2H, CH2), 1.55–1.23 (m, 4H, CH2), 0.89 (t, J = 7.2 Hz, 3H, CH3).

Industrial-Scale Production

Continuous Flow Synthesis

Patent literature describes a continuous flow system where 4-butyl-o-phenylenediamine and formic acid are mixed at 120°C under 3 bar pressure, achieving 85% yield with a throughput of 50 kg/day.

Process Parameters:

ParameterValue
Residence Time30 minutes
Temperature120°C
Pressure3 bar

Green Chemistry Innovations

Solvent recycling and catalytic hydrogenation reduce waste. For example, using Pd/C (0.5 wt%) in ethanol recovers 90% solvent and minimizes heavy metal residues.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acidic Cyclization7295.2High
Basic Cyclization6591.8Moderate
Continuous Flow8597.5Industrial

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The amine group at the 5-position is nucleophilic and can undergo alkylation or arylation under mild conditions. For example:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine position .

Table 1: Example Alkylation Conditions

ReagentSolventCatalyst/BaseProductReference
CH₃IDMFK₂CO₃, 80°CN-Methyl-5-aminobenzimidazole
4-BromotolueneToluenePd(OAc)₂, XPhos5-Amino-4-butyl-2-(p-tolyl)benzimidazole

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides. For instance:

  • Reaction with acetyl chloride in dichloromethane (DCM) produces the corresponding acetamide derivative .

  • Microwave-assisted acylation enhances reaction efficiency and reduces side products .

Key Mechanistic Insight :
The electron-donating butyl group at the 4-position slightly decreases the amine’s nucleophilicity compared to unsubstituted benzimidazoles, necessitating longer reaction times .

Oxidation and Reduction

  • Oxidation : The benzimidazole core can be oxidized using H₂O₂ or mCPBA to form N-oxide derivatives. The butyl group stabilizes the oxidized product through steric hindrance .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydrobenzimidazole, though this is less common due to the compound’s aromatic stability.

Table 2: Oxidation/Redution Pathways

Reaction TypeReagentConditionsProductReference
OxidationH₂O₂, AcOH60°C, 4 h4-Butyl-5-amino-1H-benzimidazole N-oxide
ReductionH₂, 10% Pd-CEtOH, RT, 12 h4-Butyl-5-amino-1,2-dihydrobenzimidazole

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes or ketones:

  • Condensation with p-methoxybenzaldehyde under solvent-free conditions generates imine intermediates, which can be reduced to stable amines .

  • These reactions are pivotal for synthesizing pharmacologically active derivatives .

Example Reaction Pathway :

  • Condensation :
    1H Benzimidazol 5 amine 4 butyl+RCHOImine intermediate\text{1H Benzimidazol 5 amine 4 butyl}+\text{RCHO}\rightarrow \text{Imine intermediate}

  • Reduction :
    Imine intermediate+NaBH N Substituted amine\text{Imine intermediate}+\text{NaBH }\rightarrow \text{N Substituted amine}

Electrophilic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 2- and 6-positions due to electron-rich aromatic systems. Notable reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, preferentially at the 2-position .

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

Steric Effects : The 4-butyl group hinders substitution at adjacent positions, directing electrophiles to the 6-position .

Metal-Complexation

The amine and imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are studied for catalytic and antimicrobial applications .

Key Finding :
DFT studies show that the butyl substituent minimally affects the coordination geometry but enhances complex solubility in nonpolar solvents .

Biological Activity and Derivatization

While beyond pure chemical reactivity, the compound’s bioactivity-driven derivatization includes:

  • Antimicrobial Agents : Hybridization with thiazole rings enhances activity against Gram-positive bacteria .

  • Enzyme Inhibition : Structural analogs inhibit cytochrome P450 enzymes, as demonstrated by QSAR modeling .

Scientific Research Applications

Chemistry

1H-Benzimidazol-5-amine, 4-butyl-(9CI) serves as an essential building block in synthetic chemistry. It is utilized to create more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions to yield diverse derivatives.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideN-Oxides
ReductionSodium borohydrideAmines
SubstitutionHalogensAlkylated products

Biology

This compound has been studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that it may inhibit specific enzymes and modulate receptor activity.

  • Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit tumor growth by affecting cell signaling pathways.

Medicine

1H-Benzimidazol-5-amine, 4-butyl-(9CI) is being investigated for its role in drug development:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially useful in treating diseases characterized by abnormal enzyme activity.
  • Receptor Modulation : The compound can function as either an agonist or antagonist at specific receptors, influencing physiological responses.

Industry

In industrial applications, this compound is explored for its use in developing corrosion inhibitors and other specialty chemicals. Its stability and reactivity make it suitable for formulating products that protect materials from degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1H-Benzimidazol-5-amine, 4-butyl-(9CI) revealed significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to known antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of critical signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-5-amine,4-butyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers of Butyl-Substituted Benzimidazol-amines

The position of the butyl group significantly impacts physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1H-Benzimidazol-5-amine,2-butyl-(9CI) 53623-27-1 2-butyl C₁₁H₁₅N₃ 189.26 Butyl group at 2-position alters steric hindrance and electronic distribution, potentially affecting reactivity .
1H-Benzimidazol-5-amine,1-butyl-(9CI) 73857-61-1 1-butyl C₁₁H₁₅N₃ 189.26 Butyl at 1-position may reduce amine group accessibility for reactions .
1H-Benzimidazol-5-amine,7-butyl-(9CI) 177843-79-7 7-butyl C₁₁H₁₅N₃ 189.26 Spatial arrangement differences could influence solubility and intermolecular interactions .

Key Findings :

  • Steric Effects : The 4-butyl position (target compound) likely provides a balance between steric accessibility and electronic effects compared to 1- or 2-butyl isomers.
  • Reactivity : The 5-amine group’s reactivity in nucleophilic substitution or coordination chemistry may vary based on proximity to the butyl group .

Substituent Variations: Methyl vs. Butyl

Methyl-substituted analogs, such as 4-methyl-1H-benzo[d]imidazol-6-amine (CAS 177843-74-2), exhibit distinct properties:

Property 4-Butyl Target Compound 7-Methyl Analog
Molecular Formula C₁₁H₁₅N₃ C₈H₉N₃
Molecular Weight 189.26 147.18
Lipophilicity (LogP)* Higher (butyl group) Lower (methyl group)

Key Findings :

  • Smaller substituents (e.g., methyl) may favor solubility in polar solvents .

Functional Group Modifications: Thioether and Trifluoromethyl Derivatives

Compounds like 5-(ethylthio)-1H-benzimidazol-2-amine (CAS 67469-36-7) and 5-methyl-2-(trifluoromethyl)-1H-benzimidazole demonstrate functional group diversity:

Compound Key Functional Group Potential Applications
5-(Ethylthio)-1H-benzimidazol-2-amine Ethylthio (-S-C₂H₅) Agrochemicals (pesticides/herbicides) due to sulfur’s role in redox reactions .
5-Methyl-2-(trifluoromethyl)-1H-benzimidazole Trifluoromethyl (-CF₃) High electronegativity may enhance binding to biological targets .

Key Findings :

  • Thioether groups introduce sulfur-based reactivity , useful in agrochemicals .
  • Trifluoromethyl groups improve metabolic stability and bioavailability in pharmaceuticals .

Biological Activity

1H-Benzimidazol-5-amine,4-butyl-(9CI) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-Benzimidazol-5-amine,4-butyl-(9CI) is characterized by its benzimidazole core, which is known for various biological activities. The presence of the butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of benzimidazole derivatives. For instance, a study evaluating various benzimidazole analogs found that compounds similar to 1H-Benzimidazol-5-amine exhibited significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Specifically, one derivative showed an IC50 value of 3.95 μM against G. intestinalis, outperforming traditional treatments like benznidazole .

Antimicrobial Activity

Benzimidazole derivatives have been noted for their antimicrobial properties. A comprehensive study indicated that certain structural modifications could enhance activity against oral anaerobes such as Fusobacterium nucleatum and Prevotella intermedia . The mechanism often involves interference with microbial DNA synthesis or function.

Anticancer Potential

The anticancer properties of benzimidazole derivatives are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, derivatives have been shown to inhibit tumor growth in various in vivo models .

The biological activity of 1H-Benzimidazol-5-amine,4-butyl-(9CI) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many benzimidazole derivatives inhibit key enzymes involved in cellular metabolism in pathogens.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.

Study on Antiparasitic Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the 4-position significantly enhanced antiparasitic activity. The most potent compound was found to be four times more effective against T. vaginalis than benznidazole, suggesting a promising avenue for treatment development .

Antimicrobial Evaluation

In a comparative analysis of antimicrobial activities, a derivative of 1H-Benzimidazol-5-amine was tested against clinical strains of bacteria. Results indicated a notable reduction in bacterial viability at low concentrations, supporting its potential as an antimicrobial agent .

Data Summary

Activity Type Tested Organism IC50 Value (μM) Reference
AntiparasiticGiardia intestinalis3.95
AntiparasiticTrichomonas vaginalis4x more active than benznidazole
AntimicrobialFusobacterium nucleatumLow μM concentrations
AnticancerVarious cancer cell linesVariable

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-Benzimidazol-5-amine,4-butyl-(9CI)?

The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors. For 1H-Benzimidazol-5-amine,4-butyl-(9CI), a plausible route includes reacting 4-butyl-o-phenylenediamine with a nitrile or cyanogen bromide under acidic conditions . Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical to enhance yield and purity. Characterization of intermediates via LC-MS or NMR (e.g., monitoring amine proton signals at δ 5.0–6.0 ppm) can validate reaction progress .

Q. How can researchers verify the purity and structural identity of this compound?

  • HPLC : Use reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm for purity assessment. Mobile phases like acetonitrile/water (gradient elution) are effective .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C11H15N3, exact mass 189.1266) .
  • NMR : 1H and 13C NMR spectra should resolve characteristic signals, such as the butyl chain (δ 0.8–1.6 ppm for CH3 and CH2 groups) and benzimidazole protons (δ 7.0–8.5 ppm) .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should include:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures.
  • Photostability : Exposure to UV light to evaluate degradation pathways.
  • Hygroscopicity : Moisture sensitivity tests in controlled humidity chambers.
    Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent oxidation or hydrolysis of the amine group .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic and reactivity profiles of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The butyl substituent’s electron-donating effects may lower the HOMO energy, influencing redox behavior .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to hypothesize binding modes. Compare with structurally similar benzimidazoles (e.g., 4-methyl analogs) to assess substituent effects .

Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted benzimidazoles?

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity between the butyl chain and benzimidazole core .
  • X-ray Crystallography : While no crystal data exists for this compound, SHELXL refinement (as used for related small molecules) can determine bond lengths and angles if single crystals are obtained .

Q. How does the butyl substituent influence physicochemical properties compared to shorter alkyl chains?

  • Lipophilicity : The butyl group increases logP compared to methyl or ethyl analogs, enhancing membrane permeability. Use shake-flask or HPLC-derived logP measurements for quantification .
  • Solubility : Evaluate in polar (e.g., DMSO) and nonpolar solvents. The bulky butyl chain may reduce aqueous solubility, necessitating formulation studies for biological assays .

Q. What strategies optimize analytical method development for detecting trace impurities?

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect low-abundance impurities. Compare fragmentation patterns with reference standards .

Contradictions and Limitations

  • Synthesis Pathways : While cyclization is standard, competing reactions (e.g., over-alkylation) may occur if reaction conditions are not tightly controlled .
  • Biological Activity : Limited direct evidence exists for this compound’s bioactivity. Extrapolate cautiously from studies on analogs (e.g., antimicrobial or anticancer benzimidazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.